Acetaminophen cysteine

Description

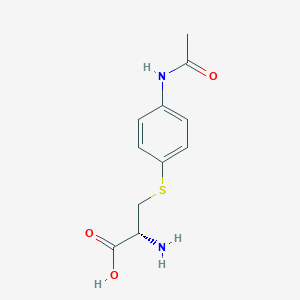

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-acetamidophenyl)sulfanyl-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-7(14)13-8-2-4-9(5-3-8)17-6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZXXYPCOKGXOE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214000 | |

| Record name | Acetaminophen cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64014-06-8 | |

| Record name | Acetaminophen-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64014-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064014068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Acetaminophen-Cysteine Adduct Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core biochemical mechanisms underlying the formation of acetaminophen-cysteine adducts, a critical event in acetaminophen-induced hepatotoxicity. This document provides a comprehensive overview of the metabolic pathways, enzymatic processes, and the pivotal role of glutathione (B108866) in both detoxification and adduct formation. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Introduction

Acetaminophen (B1664979) (APAP) is a widely used analgesic and antipyretic drug that is safe at therapeutic doses. However, overdose can lead to severe liver injury, with the formation of acetaminophen-protein adducts being a key mechanistic event.[1][2] These adducts, particularly acetaminophen-cysteine (APAP-Cys) adducts, serve as a specific biomarker of acetaminophen exposure and toxicity.[3][4] Understanding the intricate mechanism of their formation is paramount for researchers and professionals in drug development and toxicology.

The Metabolic Pathway of Acetaminophen

At therapeutic doses, acetaminophen is primarily metabolized in the liver through two major conjugation pathways:

-

Glucuronidation: This is the main route, accounting for approximately 45-55% of acetaminophen metabolism. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), making the acetaminophen molecule more water-soluble for excretion.[5][6]

-

Sulfation: This pathway accounts for about 30-35% of acetaminophen metabolism and is carried out by sulfotransferase (SULT) enzymes.[5][6]

A minor but critically important pathway involves the oxidation of acetaminophen by the cytochrome P450 (CYP) enzyme system. This pathway is responsible for the formation of the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[6][7]

The Role of Cytochrome P450 in NAPQI Formation

Several CYP isoforms are involved in the bioactivation of acetaminophen to NAPQI, with their relative contributions depending on the drug concentration.[6] The primary enzymes implicated are:

-

CYP2E1: Plays a significant role, especially at higher, toxic doses of acetaminophen.[6][8]

-

CYP3A4: Studies suggest this enzyme is a major contributor to acetaminophen oxidation, particularly at toxic concentrations.[9][10]

At therapeutic doses, only a small fraction (5-10%) of acetaminophen is converted to NAPQI.[7][11] However, during an overdose, the glucuronidation and sulfation pathways become saturated, leading to a greater proportion of acetaminophen being shunted to the CYP450 pathway and a subsequent increase in NAPQI production.[6][11]

Detoxification of NAPQI and the Role of Glutathione

Under normal physiological conditions, the highly reactive NAPQI is rapidly detoxified by conjugation with glutathione (GSH), a tripeptide antioxidant found in high concentrations in the liver.[12][13] This reaction, which can occur both spontaneously and be catalyzed by glutathione-S-transferases (GSTs), forms a non-toxic acetaminophen-glutathione (APAP-GSH) conjugate.[6][7] The APAP-GSH conjugate is further metabolized to cysteine and mercapturic acid conjugates (APAP-Cys and APAP-N-acetylcysteine) which are then excreted in the urine.[6][7]

The Formation of Acetaminophen-Cysteine Adducts

Acetaminophen-induced hepatotoxicity is initiated when the rate of NAPQI formation exceeds the liver's capacity to synthesize and replenish glutathione.[14][15] When hepatic GSH stores are depleted to a critical level (typically below 30% of normal), NAPQI is no longer efficiently detoxified.[13]

The electrophilic NAPQI then covalently binds to cellular macromolecules, particularly the sulfhydryl groups of cysteine residues on proteins, forming acetaminophen-protein adducts.[16][17] The primary adduct formed is 3-(cystein-S-yl)-acetaminophen.[16] The formation of these adducts is a critical initiating event in the cascade of cellular damage, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis.[1][2] These protein adducts can be released into the bloodstream upon cell lysis and serve as a specific biomarker for acetaminophen-induced liver injury.[16]

Quantitative Data on Acetaminophen Metabolism and Adduct Formation

The following tables summarize key quantitative data related to the metabolism of acetaminophen and the formation of its adducts.

| Parameter | Therapeutic Dose | Toxic Dose | Reference(s) |

| Metabolic Pathway | |||

| Glucuronidation | 52-57% | Pathway becomes saturated | [6],[7],[11] |

| Sulfation | 30-44% | Pathway becomes saturated | [6],[7],[11] |

| CYP450 Oxidation (NAPQI formation) | 5-10% | >15% | [6],[7],[11] |

| Unchanged Excretion | <5% | ~10% | [6],[7] |

Table 1: Percentage of Acetaminophen Metabolism via Different Pathways at Therapeutic vs. Toxic Doses.

| CYP Isoform | Role in NAPQI Formation | Kinetic Parameter (Km) | Reference(s) |

| CYP3A4 | Major contributor at toxic concentrations | 130 µM | [9],[10] |

| CYP2E1 | Significant contributor, especially at high doses | - | [6],[8] |

| CYP1A2 | Contributes to NAPQI formation | - | [6],[8] |

| CYP2D6 | Minor contributor | - | [9] |

Table 2: Key Cytochrome P450 Isoforms Involved in NAPQI Formation.

| Adduct Parameter | Value | Condition | Reference(s) |

| Elimination Half-life | 1.72 ± 0.34 days | After N-acetylcysteine therapy in adults with acute liver failure | [16] |

| Formation Rate (Immediate Release APAP) | 0.420 ± 0.157 1/hr | Single low dose (80 mg/kg) | [18] |

| Formation Rate (Extended Release APAP) | 0.203 ± 0.080 1/hr | Single low dose (80 mg/kg) | [18] |

| Cmax (Immediate Release APAP) | 0.108 ± 0.020 nmol/mL serum | Single low dose (80 mg/kg) | [18] |

| Cmax (Extended Release APAP) | 0.100 ± 0.028 nmol/mL serum | Single low dose (80 mg/kg) | [18] |

Table 3: Pharmacokinetic Parameters of Acetaminophen-Protein Adducts.

Visualizing the Mechanism

The following diagrams illustrate the key pathways and relationships in acetaminophen metabolism and adduct formation.

Caption: Metabolic pathways of acetaminophen at therapeutic doses.

Caption: Detoxification of NAPQI and the pathway to toxicity upon GSH depletion.

Experimental Protocols for Measuring Acetaminophen-Cysteine Adducts

The quantification of APAP-Cys adducts in biological matrices is crucial for both research and clinical diagnostics. The most common methods employed are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Sample Preparation Workflow

A general workflow for preparing serum or plasma samples for APAP-Cys analysis is as follows:

Caption: General workflow for sample preparation for APAP-Cys adduct analysis.

Protocol: Quantification of APAP-Cys by LC-MS/MS

This protocol is a representative example for the sensitive and specific quantification of APAP-Cys adducts.

1. Sample Preparation:

- To a 100 µL plasma sample, add an internal standard (e.g., acetaminophen-D4).[19]

- Precipitate proteins by adding a threefold volume of cold acetonitrile (B52724).[19][20]

- Vortex the mixture and centrifuge to pellet the precipitated proteins.

- The protein pellet containing the APAP-protein adducts is retained.

- The pellet is washed and then subjected to enzymatic digestion (e.g., using pronase) overnight to release the APAP-Cys adduct.

- The digested sample is then further purified, often by filtration, before injection into the LC-MS/MS system.[3]

2. LC-MS/MS Analysis:

- Chromatographic Separation: A C18 reverse-phase column is typically used for separation.[19][20]

- Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) in water with 0.2% formic acid.[19][20]

- Mobile Phase B: 2 mM ammonium formate in acetonitrile with 0.2% formic acid.[19][20]

- A gradient elution is employed to separate the analyte from other matrix components.

- Mass Spectrometry:

- Ionization: Electrospray ionization (ESI) in positive mode is commonly used for APAP-Cys.[19][20]

- Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

- MRM Transition: The precursor to product ion transition for APAP-Cys is typically m/z 271 → 140.[19][20]

- The internal standard is monitored using its specific transition (e.g., m/z 154 → 111 for acetaminophen-D4 in negative mode).[19][20]

3. Quantification:

- A calibration curve is generated using standards of known APAP-Cys concentrations.

- The concentration of APAP-Cys in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

- The lower limit of quantification (LLOQ) for this method is typically in the range of 1.0 ng/mL.[19][20]

Conclusion

The formation of acetaminophen-cysteine adducts is a well-defined, dose-dependent process that is central to the mechanism of acetaminophen-induced liver injury. It is a consequence of the saturation of the primary, non-toxic metabolic pathways and the subsequent overwhelming of the liver's glutathione-dependent detoxification capacity. The quantification of these adducts provides a specific and reliable biomarker for assessing acetaminophen exposure and the risk of hepatotoxicity. The methodologies outlined in this guide serve as a foundation for researchers and drug development professionals to further investigate the nuances of this critical toxicological pathway.

References

- 1. Central Mechanisms of Acetaminophen Hepatotoxicity: Mitochondrial Dysfunction by Protein Adducts and Oxidant Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetaminophen - Dose-dependent Drug Hepatotoxicity and Acute Liver Failure in Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Cytochrome P450 enzymes involved in acetaminophen activation by rat and human liver microsomes and their kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

- 12. Novel mechanisms of protection against acetaminophen hepatotoxicity in mice by glutathione and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NAPQI - Wikipedia [en.wikipedia.org]

- 14. The effects of glutathione glycoside in acetaminophen-induced liver cell necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Pharmacokinetics of Acetaminophen-Protein Adducts in Adults with Acetaminophen Overdose and Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gosset.ai [gosset.ai]

- 18. Acetaminophen protein adduct formation following low dose acetaminophen exposure: comparison of immediate release vs. extended release formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

The Role of NAPQI in Acetaminophen-Cysteine Adduct Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminophen (B1664979) (APAP), a widely used analgesic and antipyretic, is safe at therapeutic doses but can cause severe hepatotoxicity in cases of overdose.[1][2] The mechanism of this toxicity is intrinsically linked to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][4] This technical guide provides an in-depth exploration of the biochemical cascade leading from acetaminophen metabolism to the formation of cysteine adducts, a critical event in the initiation of liver injury. It details the metabolic pathways, the central role of NAPQI, and the experimental methodologies used to quantify these adducts, which serve as crucial biomarkers of acetaminophen-induced hepatotoxicity.[5][6]

Biochemical Pathway of Acetaminophen Metabolism and NAPQI Formation

At therapeutic concentrations, the majority of acetaminophen is metabolized in the liver through phase II conjugation reactions, primarily glucuronidation and sulfation, forming non-toxic, water-soluble compounds that are readily excreted.[2][7] However, a smaller fraction, typically 5-10%, is oxidized by the cytochrome P450 (CYP) enzyme system, predominantly isoforms CYP2E1, CYP1A2, and to a lesser extent, CYP3A4, to produce the highly reactive and electrophilic metabolite, NAPQI.[1][7][8]

Under normal physiological conditions, NAPQI is efficiently detoxified by conjugation with the antioxidant glutathione (B108866) (GSH), a tripeptide containing a cysteine residue.[3][9] This reaction, which can occur both spontaneously and be catalyzed by glutathione-S-transferases (GSTs), forms a harmless 3-(glutathion-S-yl)-acetaminophen conjugate.[1][9] This conjugate is further metabolized to cysteine and mercapturic acid conjugates, which are then eliminated in the urine.[1][7]

The critical event in acetaminophen overdose is the depletion of hepatic GSH stores.[3][4] When the rate of NAPQI formation surpasses the capacity for GSH regeneration, the unbound NAPQI is free to react with other cellular nucleophiles.[4][9]

Figure 1: Major pathways of acetaminophen metabolism.

The Pivotal Role of NAPQI in Cysteine Adduct Formation

Once hepatic GSH levels are depleted by approximately 70-80%, NAPQI begins to covalently bind to the sulfhydryl groups of cysteine residues on cellular proteins, forming acetaminophen-cysteine (APAP-CYS) adducts.[5][9] This process, known as protein arylation, is a key initiating event in acetaminophen-induced liver injury.[4] The formation of these adducts disrupts the normal function of a wide range of proteins, particularly mitochondrial proteins.[4] This leads to mitochondrial dysfunction, oxidative stress, and ultimately, necrotic cell death in the centrilobular region of the liver.[2][4]

The antidote for acetaminophen overdose, N-acetylcysteine (NAC), works by replenishing the hepatic stores of GSH and may also directly bind to and detoxify NAPQI.[10]

Figure 2: NAPQI detoxification and the pathway to toxicity.

Quantitative Data on Acetaminophen-Cysteine Adducts

The concentration of APAP-CYS adducts in serum is a highly specific and sensitive biomarker for acetaminophen-induced liver injury.[5][6] Adduct levels can distinguish between therapeutic exposure, overdose without significant liver injury, and overdose with acute liver failure.

| Condition | Serum APAP-CYS Concentration (nmol/mL) | Reference |

| Therapeutic Dosing | < 0.5 | [5] |

| Supratherapeutic (sub-toxic) Doses | ~0.1 | [11] |

| Acetaminophen-Associated Acute Liver Failure | > 1.0 (median ~11.1) | [5] |

Experimental Protocols for the Detection of Acetaminophen-Cysteine Adducts

Several analytical methods have been developed to quantify APAP-CYS adducts in biological matrices. The most common and robust methods are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][12][13]

Sample Preparation Workflow

A general workflow for the preparation of serum or liver tissue samples for APAP-CYS adduct analysis is as follows:

Figure 3: General workflow for sample preparation.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

This method offers high sensitivity and has been extensively used for the quantification of APAP-CYS adducts.[14][15]

Methodology:

-

Sample Preparation: As outlined in Figure 3. Serum samples are first dialyzed to remove any unbound APAP-CYS.[14] The remaining proteins are then subjected to proteolytic digestion to release the APAP-CYS adducts.[14]

-

Chromatographic Separation:

-

Electrochemical Detection:

-

The eluent is passed through an electrochemical detector. The potential of the detector is set to oxidize the APAP-CYS, generating a measurable current that is proportional to its concentration.[14]

-

-

Quantification:

-

An internal standard (e.g., p-aminobenzoic acid or tyrosine) is added to the samples prior to preparation to account for variations in extraction efficiency and injection volume.[12][14]

-

A calibration curve is generated using known concentrations of synthetic APAP-CYS.[15] The lower limit of quantitation for this assay is in the range of 0.03 µM.[11][15]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides excellent specificity and sensitivity and is considered a gold-standard method for the identification and quantification of APAP-CYS adducts.[5][13]

Methodology:

-

Sample Preparation: Similar to the HPLC-ED method, involving dialysis/gel filtration followed by proteolytic digestion.[16][17]

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, for example, using a mixture of 10 mM aqueous ammonium (B1175870) acetate (B1210297) (pH 3.5) and methanol.[17] The gradient is adjusted to achieve optimal separation of APAP-CYS from other sample components.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[13] This involves selecting the precursor ion of APAP-CYS and a specific product ion generated by its fragmentation. This highly specific transition ensures accurate quantification even in complex biological matrices.

-

-

Quantification:

-

An isotopically labeled internal standard (e.g., APAP-d4) is used for accurate quantification.[17]

-

A calibration curve is constructed by analyzing standards containing known concentrations of APAP-CYS and the internal standard.

-

Conclusion

The formation of acetaminophen-cysteine adducts, driven by the production of the reactive metabolite NAPQI, is a critical step in the pathogenesis of acetaminophen-induced hepatotoxicity. The quantification of these adducts in serum provides a valuable tool for clinicians and researchers to diagnose and study acetaminophen overdose. The HPLC-ED and LC-MS/MS methods detailed in this guide represent robust and sensitive approaches for the analysis of these important biomarkers. A thorough understanding of the biochemical pathways and the analytical methodologies is essential for professionals in drug development and toxicology to assess the risks of drug-induced liver injury and to develop safer therapeutic agents.

References

- 1. ClinPGx [clinpgx.org]

- 2. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]

- 3. NAPQI - Wikipedia [en.wikipedia.org]

- 4. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A review of the evidence concerning hepatic glutathione depletion and susceptibility to hepatotoxicity after paracetamol overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. litfl.com [litfl.com]

- 11. Acetaminophen protein adduct formation following low dose acetaminophen exposure: comparison of immediate release vs. extended release formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple Reversed-Phase HPLC Method with Spectrophotometric Detection for Measuring Acetaminophen-Protein Adducts in Rat Liver Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of Acetaminophen-Protein Adducts in Adults with Acetaminophen Overdose and Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Toxicokinetics of Acetaminophen-Cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminophen (B1664979) (APAP), a widely used analgesic and antipyretic, is safe at therapeutic doses but can cause severe hepatotoxicity upon overdose. The toxicity is mediated by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). However, in an overdose scenario, GSH stores are depleted, leading to the covalent binding of NAPQI to cellular proteins, particularly at cysteine residues. These acetaminophen-protein adducts, measured as 3-(cystein-S-yl)-acetaminophen (APAP-CYS) following proteolytic hydrolysis, are released into circulation upon hepatocyte necrosis. This technical guide provides an in-depth overview of the in vivo toxicokinetics of APAP-CYS, its formation, distribution, and elimination, and its critical role as a specific biomarker for APAP-induced liver injury. Detailed experimental protocols for its quantification and the mechanistic pathways involved are also presented.

Metabolic Activation and Formation of Acetaminophen-Cysteine

The metabolic fate of acetaminophen is dose-dependent. At therapeutic concentrations, it is primarily metabolized in the liver via non-toxic pathways.

-

Glucuronidation: This is the main pathway, accounting for 50-70% of APAP metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs), such as UGT1A1, UGT1A6, and UGT1A9.[1][2]

-

Sulfation: Accounting for 25-35% of metabolism, this pathway is mediated by sulfotransferases (SULTs), including SULT1A1 and SULT1A3/4.[1][3]

-

Oxidation: A minor fraction (5-15%) is oxidized by cytochrome P450 enzymes (mainly CYP2E1, but also CYP1A2 and CYP3A4) to form the highly reactive and toxic metabolite, NAPQI.[1][4][5]

NAPQI is a soft electrophile that readily reacts with nucleophilic sulfhydryl groups.[5] Its primary detoxification occurs through conjugation with GSH, a reaction that can occur spontaneously or be catalyzed by glutathione-S-transferases (GSTs).[1][5] The resulting conjugate, APAP-GSH, is further metabolized to cysteine (APAP-CYS) and mercapturic acid (APAP-NAC) conjugates, which are then excreted in the urine.[2][3][4]

In an overdose situation, the glucuronidation and sulfation pathways become saturated, shunting more APAP towards the oxidative pathway and leading to excessive NAPQI production.[3] This depletes hepatic GSH stores. Once GSH is depleted by approximately 70%, NAPQI begins to covalently bind to cysteine residues on cellular proteins, forming acetaminophen-protein adducts.[2][4][6] These adducts are considered the initiating event in the cascade leading to mitochondrial dysfunction, oxidative stress, and ultimately, centrilobular hepatic necrosis.[2][5] The APAP-CYS measured in serum as a biomarker is the product of the proteolytic breakdown of these protein adducts, which are released from necrotic hepatocytes.[7][8][9]

In Vivo Toxicokinetics of APAP-Protein Adducts

The toxicokinetics of APAP-CYS are intrinsically linked to the formation and clearance of the parent APAP-protein adducts from which they are derived for measurement.

-

Formation and Appearance in Serum: APAP-protein adducts are formed within hepatocytes shortly after exposure to toxic doses of acetaminophen, following the depletion of GSH.[10] These adducts are subsequently released into the bloodstream as a consequence of hepatocyte lysis.[7][8] In human overdose cases, the appearance of peak levels of adducts in the plasma may be delayed, evolving over hours or even days, in contrast to rodent models where adducts appear in plasma well before rises in liver enzymes.[11]

-

Distribution: While the liver is the primary site of NAPQI formation and adduct formation, the kidneys can also metabolize APAP to its toxic metabolite.[2][3][4] Studies using mass spectrometry imaging have shown that APAP-CYS accumulates specifically in the outer medulla and renal pelvis of the kidney, which may contribute to APAP-associated nephrotoxicity.[12][13]

-

Elimination: Once formed and released into the circulation, APAP-protein adducts exhibit first-order elimination kinetics.[7][8] They have a significantly longer elimination half-life compared to the parent drug, which makes them a valuable diagnostic marker long after APAP has been cleared from the blood.[10]

Data Presentation: Quantitative Toxicokinetic Parameters

The following tables summarize key quantitative data related to the toxicokinetics and clinical measurement of APAP-CYS.

Table 1: Elimination Half-Life of APAP-Protein Adducts

| Population | Elimination Half-Life (t½) | Mean Elimination Rate Constant (kₑ) | Citation(s) |

|---|

| Adults with APAP-induced Acute Liver Failure | 1.72 ± 0.34 days (41.3 ± 8.3 hours) | 0.42 ± 0.09 days⁻¹ |[7][8][10] |

Table 2: Serum Concentrations of APAP-CYS in Different Exposure Scenarios

| Clinical Scenario | Mean Peak APAP-CYS Concentration (nmol/mL) | Range (nmol/mL) | Key Findings | Citation(s) |

|---|---|---|---|---|

| Therapeutic Dosing (4 g/day , non-drinkers) | 0.4 ± 0.20 | - | Adducts are detectable even at therapeutic doses. | [14] |

| Therapeutic Dosing (4 g/day , moderate drinkers) | 0.1 ± 0.09 | - | Lower concentrations observed compared to non-drinkers in this study. | [14] |

| Therapeutic Dosing (4 g/day , chronic alcohol abusers) | 0.3 ± 0.12 | - | Concentrations remain well below toxicity thresholds. | [14] |

| Acetaminophen Overdose with Toxicity | Variable | 0.10 to 27.3 | Concentrations vary widely but are significantly elevated. | [14] |

| Non-APAP Hepatotoxin Exposure | Not Detectable | - | Demonstrates the high specificity of the biomarker for APAP exposure. |[9][14] |

APAP-CYS as a Biomarker of Acetaminophen Toxicity

The measurement of serum APAP-CYS (derived from protein adducts) is a highly specific and sensitive tool for diagnosing APAP-induced liver injury.

-

Diagnostic Utility: Its long half-life makes it superior to measuring the parent drug, which may be undetectable by the time a patient presents with acute liver failure.[10][15] Measurement of APAP-CYS can confirm APAP as the causative agent in cases of liver failure of unknown etiology.[10]

-

Correlation with Toxicity: Peak concentrations of APAP-protein adducts show a strong positive correlation with peak aminotransferase (ALT/AST) levels in patients with APAP-related acute liver failure.[7][16]

-

Diagnostic Thresholds: A serum APAP-CYS concentration greater than 1.1 nmol/mL has been proposed as a sensitive and specific marker for hepatotoxicity (defined as ALT > 1000 IU/L) in the context of APAP overdose.[9][14][17][18] More recent work suggests a lower threshold of 0.58 nmol/mL could identify patients who will subsequently develop hepatotoxicity.[18]

Experimental Protocols: Quantification of APAP-CYS in Human Plasma

The gold standard for quantifying APAP-CYS in biological matrices is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[19][20][21]

Methodology: LC-MS/MS Analysis

This protocol is a composite based on published methodologies.[19][20][21][22]

-

Sample Preparation (Protein Adduct Isolation and Digestion):

-

Objective: To isolate proteins, remove unbound metabolites, and digest the proteins to release the APAP-CYS adduct for analysis.

-

Procedure:

-

Take a 150 µL aliquot of human plasma or serum.

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724), then centrifuge to pellet the proteins.[19][21] Alternatively, for higher purity, pass the sample over a gel filtration column to separate proteins from small molecules.[22]

-

Resuspend the protein pellet or use the eluate from gel filtration.

-

Add a broad-spectrum protease (e.g., Pronase) at a concentration of ~8 U/mL and incubate at 37°C for 24 hours to digest the proteins into amino acids, releasing APAP-cysteine.[22]

-

Stop the reaction and precipitate remaining enzymes/peptides with acetonitrile. Centrifuge to clarify.

-

Transfer the supernatant, evaporate to dryness under nitrogen at ~50°C, and reconstitute the residue in a mobile phase-compatible solution (e.g., 200 µL of 0.1% formic acid in water).[22]

-

-

-

Chromatographic Separation (UPLC/HPLC):

-

Objective: To separate APAP-CYS from other matrix components before detection.

-

System: An ultra-high-performance liquid chromatography (UPLC) or HPLC system.

-

Column: A reverse-phase C18 column (e.g., Protecol P C18, 2.1 mm x 100 mm, 3 µm).[19][21]

-

Mobile Phase: A gradient elution is typically used.

-

Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) in water with 0.2% formic acid.[19][21]

-

Mobile Phase B: 2 mM ammonium formate in acetonitrile with 0.2% formic acid.[19][21]

-

-

Flow Rate: ~0.3 - 0.5 mL/min.

-

-

Mass Spectrometric Detection (Tandem Quadrupole MS):

-

Objective: To specifically detect and quantify APAP-CYS based on its mass-to-charge ratio (m/z) and fragmentation pattern.

-

Ionization: Electrospray ionization (ESI) in positive mode is effective for APAP-CYS.[19][21]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transition: The specific precursor ion to product ion transition for APAP-CYS is monitored.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., acetaminophen-D4, m/z 154 → 111 in negative mode) is used for accurate quantification.[19][21]

-

-

Quantification:

-

A calibration curve is generated using known concentrations of APAP-CYS standard. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LLOQ). Published methods report an LLOQ of ~1.0 ng/mL.[19][21]

-

The Role of N-Acetylcysteine (NAC) as an Antidote

N-acetylcysteine (NAC) is the standard and highly effective antidote for acetaminophen overdose.[4][23] Its protective effects are multifaceted but primarily target the toxic NAPQI metabolite.

-

Replenishment of Glutathione: NAC acts as a precursor for L-cysteine, which is the rate-limiting amino acid in the synthesis of GSH.[24][25][26] By restoring hepatic GSH levels, NAC enhances the detoxification of NAPQI into its non-toxic GSH conjugate, thereby preventing covalent binding to proteins.[27][28]

-

Direct Scavenging: While its primary role is GSH repletion, NAC may also directly react with and detoxify NAPQI, serving as a GSH substitute.[24][28]

-

Other Mechanisms: NAC also has antioxidant and anti-inflammatory properties that may contribute to its efficacy, particularly when administered later in the course of toxicity.

Conclusion

The in vivo toxicokinetics of acetaminophen-cysteine are fundamentally linked to the overdose metabolism of acetaminophen. The formation of APAP-protein adducts, measured as APAP-CYS, is a pivotal event in the initiation of liver injury. Due to its high specificity and persistence in circulation long after the parent drug is cleared, APAP-CYS has emerged as an invaluable clinical and research biomarker. It allows for the definitive diagnosis of APAP-induced hepatotoxicity, offers prognostic value, and serves as a critical tool in drug development for assessing potential bioactivation pathways of new chemical entities. A thorough understanding of its formation, disposition, and analytical measurement is essential for professionals in toxicology, clinical pharmacology, and drug safety assessment.

References

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacokinetics of acetaminophen-protein adducts in adults with acetaminophen overdose and acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetaminophen protein adduct formation following low dose acetaminophen exposure: comparison of immediate release vs. extended release formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Detection of Distinct Distributions of Acetaminophen and Acetaminophen-Cysteine in Kidneys up to 10 μm Resolution and Identification of a Novel Acetaminophen Metabolite Using an AP-MALDI Imaging Mass Microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Paracetamol (acetaminophen) protein adduct concentrations during therapeutic dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. [PDF] Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Protein-Derived Acetaminophen-Cysteine Can Be Detected After Repeated Supratherapeutic Ingestion of Acetaminophen in the Absence of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. droracle.ai [droracle.ai]

- 24. Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nnt.pharm.su.ac.th [nnt.pharm.su.ac.th]

- 26. Acetylcysteine for Acetaminophen Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. NOVEL MECHANISMS OF PROTECTION AGAINST ACETAMINOPHEN HEPATOTOXICITY IN MICE BY GLUTATHIONE AND N-ACETYLCYSTEINE - PMC [pmc.ncbi.nlm.nih.gov]

Early Biomarkers of Acetaminophen-Induced Liver Injury: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (B1664979) (APAP) is a widely used analgesic and antipyretic that is safe at therapeutic doses. However, overdose can lead to severe hepatotoxicity, making it the leading cause of acute liver failure in the Western world. The early and accurate detection of acetaminophen-induced liver injury (AILI) is critical for timely clinical intervention and the development of new hepatoprotective therapies. Traditional biomarkers of liver injury, such as serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), often lack the sensitivity and specificity for early diagnosis. This technical guide provides a comprehensive overview of emerging early biomarkers for AILI, with a focus on their mechanistic basis, quantitative data, and detailed experimental protocols for their detection.

Core Mechanisms of Acetaminophen-Induced Liver Injury

At therapeutic doses, acetaminophen is primarily metabolized in the liver by glucuronidation and sulfation. A small fraction is oxidized by cytochrome P450 enzymes (predominantly CYP2E1) to a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). However, in the case of an overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation. The subsequent depletion of hepatic GSH stores allows NAPQI to covalently bind to cellular proteins, particularly mitochondrial proteins. This binding leads to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis. The release of damage-associated molecular patterns (DAMPs) from necrotic cells triggers an inflammatory response, further exacerbating liver injury.

Key Early Biomarkers

A number of promising early biomarkers for AILI have been identified, offering the potential for earlier and more accurate diagnosis and prognosis. These can be broadly categorized as microRNAs, proteins, and metabolites.

MicroRNAs (miRNAs)

MicroRNAs are small, non-coding RNA molecules that regulate gene expression. Their tissue-specific expression patterns make them attractive biomarker candidates.

-

microRNA-122 (miR-122): This is the most abundant miRNA in hepatocytes. Upon liver injury, miR-122 is released into the circulation, and its levels rise earlier and more dramatically than ALT.[1] Studies have shown that circulating miR-122 can be detected before significant elevations in ALT, making it a highly sensitive and specific early biomarker of AILI.[1]

Protein Biomarkers

Several proteins released from damaged hepatocytes or involved in the inflammatory response have been investigated as early AILI biomarkers.

-

High Mobility Group Box 1 (HMGB1): HMGB1 is a nuclear protein that is passively released from necrotic cells and actively secreted by activated immune cells.[2] Extracellular HMGB1 acts as a DAMP, triggering inflammatory responses through receptors like TLR4 and RAGE.[3][4] Its levels in circulation increase early after acetaminophen overdose and correlate with the severity of liver injury.[2]

-

Keratin-18 (K18) Fragments: K18 is a major intermediate filament protein in hepatocytes. During apoptosis, caspases cleave K18, generating specific fragments (ccK18 or M30). In necrosis, full-length K18 (flK18 or M65) is released. The ratio of ccK18 to flK18 can provide insights into the mode of cell death.[5][6][7]

-

Osteopontin (OPN): OPN is a glycoprotein (B1211001) that is upregulated in the liver following various insults, including AILI. It is involved in inflammatory cell recruitment and has been shown to be an early indicator of liver injury.[8][9]

Metabolomic Biomarkers

Metabolomics, the large-scale study of small molecules, provides a snapshot of the metabolic state of an organism. Changes in the serum metabolome can reflect early biochemical alterations in the liver following acetaminophen overdose.

-

Acetaminophen-Protein Adducts: The formation of covalent adducts between NAPQI and cysteine residues on proteins is a key initiating event in AILI. The detection of these adducts in the serum is a highly specific biomarker of acetaminophen exposure and toxicity.[10]

Quantitative Data Summary

The following tables summarize quantitative data for key early biomarkers of AILI from various studies.

| Biomarker | Time Point | Fold Change / Concentration | Study Type | Reference |

| microRNA-122 | Early post-overdose | Significantly precedes ALT elevation | Human | [1] |

| Dose- and time-dependent increase | Animal (Mouse) | [1] | ||

| HMGB1 | Early post-overdose | Increased in patients who develop liver injury | Human | [2] |

| Correlates with peak ALT | Human | [2] | ||

| Keratin-18 (M65) | Early post-overdose | Increased in patients with AILI | Human | [5][7] |

| Keratin-18 (M30) | Early post-overdose | Increased in patients with AILI | Human | [6][11] |

| Osteopontin | 6 hours post-APAP | Significantly increased in liver | Animal (Mouse) | [8] |

| APAP-Cys Adducts | Early post-overdose | Detectable in patients with AILI | Human | [10][12] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways in AILI and a general workflow for biomarker discovery.

Signaling Pathways in Acetaminophen-Induced Liver Injury

Experimental Workflow for Biomarker Analysis

Detailed Experimental Protocols

This section provides detailed methodologies for the quantification of key early biomarkers of AILI.

Quantification of Serum microRNA-122 by RT-qPCR

1. RNA Isolation:

-

Isolate total RNA from serum samples using a commercially available kit (e.g., mirVana PARIS Kit, Ambion or miRNeasy Serum/Plasma Kit, Qiagen) following the manufacturer's instructions.

-

To normalize for RNA isolation efficiency, a synthetic spike-in control (e.g., C. elegans miR-39) should be added to the serum before RNA extraction.

2. Reverse Transcription (RT):

-

Perform reverse transcription using a miRNA-specific stem-loop RT primer for miR-122 and the spike-in control.

-

Use a reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit, Applied Biosystems) according to the manufacturer's protocol. A typical reaction mixture includes the isolated RNA, RT primer, dNTPs, reverse transcriptase, and reaction buffer.

-

Incubate the reaction at the recommended temperature and time (e.g., 16°C for 30 min, 42°C for 30 min, followed by 85°C for 5 min to inactivate the enzyme).

3. Quantitative PCR (qPCR):

-

Perform qPCR using a sequence-specific forward primer for miR-122, a universal reverse primer, and a fluorescent probe (e.g., TaqMan probe).

-

Use a qPCR master mix (e.g., TaqMan Universal PCR Master Mix, Applied Biosystems) and run the reaction on a real-time PCR system.

-

Cycling conditions typically include an initial denaturation step (e.g., 95°C for 10 min), followed by 40-45 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).

-

Quantify the relative expression of miR-122 using the comparative Ct (ΔΔCt) method, normalizing to the spike-in control.

Quantification of Serum HMGB1 by ELISA

1. Principle:

-

A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify HMGB1 in serum. The assay utilizes a capture antibody coated on a microplate to bind HMGB1 from the sample, a detection antibody to bind to the captured HMGB1, and an enzyme-linked secondary antibody for signal generation.

2. Procedure (based on commercially available kits, e.g., from IBL International or Shino-Test Corporation):

-

Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and standard dilutions as per the kit instructions.

-

Coating (if not pre-coated): Coat a 96-well plate with the capture antibody overnight at 4°C. Wash the plate with wash buffer.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate.

-

Sample Incubation: Add standards and serum samples to the wells and incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C).[13] Wash the plate.

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[14] Wash the plate.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes at room temperature.[14] Wash the plate.

-

Substrate: Add TMB substrate and incubate in the dark until a color develops.[14]

-

Stop Reaction: Add stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of HMGB1 in the samples from the standard curve.

Quantification of Serum Keratin-18 Fragments (M30 and M65) by ELISA

1. Principle:

-

Specific ELISA kits are available to measure caspase-cleaved K18 (M30 Apoptosense®) and total K18 (M65® ELISA). The M30 assay uses a monoclonal antibody that specifically recognizes the caspase-cleaved neo-epitope of K18. The M65 assay uses antibodies that detect both full-length and caspase-cleaved K18.[6][7]

2. Procedure (based on M30 Apoptosense® and M65® ELISA kits):

-

The procedure is similar to the general ELISA protocol described for HMGB1, with specific antibodies and reagents provided in the respective kits.

-

Serum samples are incubated in wells coated with a capture antibody.

-

A peroxidase-conjugated secondary antibody is then added, followed by a substrate solution.

-

The color development is proportional to the amount of K18 fragment present.

-

Concentrations are determined by comparison to a standard curve.

Quantification of Serum Acetaminophen-Protein Adducts by LC-MS/MS

1. Principle:

-

This method involves the enzymatic digestion of serum proteins to release the acetaminophen-cysteine adduct (APAP-Cys), followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12]

2. Procedure:

-

Sample Preparation:

-

Treat serum samples with a reducing agent (e.g., dithiothreitol) to break disulfide bonds.

-

Perform enzymatic digestion of the proteins using a protease such as pronase or trypsin overnight at 37°C.[15]

-

Stop the digestion and precipitate the remaining proteins with an organic solvent (e.g., acetonitrile).

-

Centrifuge the sample and collect the supernatant containing the APAP-Cys adduct.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a C18 reverse-phase HPLC column.[12]

-

Use a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with an acid modifier (e.g., formic acid).[12]

-

The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Monitor the specific precursor-to-product ion transition for APAP-Cys in multiple reaction monitoring (MRM) mode for quantification.[12]

-

An isotopically labeled internal standard (e.g., deuterated APAP-Cys) should be used for accurate quantification.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of APAP-Cys standard.

-

Calculate the concentration of APAP-Cys in the samples based on the peak area ratio of the analyte to the internal standard.

-

Conclusion

The development and validation of early biomarkers for acetaminophen-induced liver injury are crucial for improving patient outcomes and facilitating drug development. The biomarkers discussed in this guide, including miR-122, HMGB1, K18 fragments, and acetaminophen-protein adducts, have shown significant promise in preclinical and clinical studies. Their implementation in clinical practice, alongside standardized and robust analytical methods, has the potential to revolutionize the diagnosis and management of AILI. Further research is warranted to fully establish their clinical utility and to discover novel, even more sensitive and specific, early indicators of this common and potentially fatal form of drug-induced liver injury.

References

- 1. Expression of miRNA-122 Induced by Liver Toxicants in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of High-Mobility Group Box-1 in Liver Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Emerging roles of high-mobility group box-1 in liver disease | EurekAlert! [eurekalert.org]

- 5. files.ekmcdn.com [files.ekmcdn.com]

- 6. M30-Apoptosense ELISA - Wikipedia [en.wikipedia.org]

- 7. diapharma.com [diapharma.com]

- 8. content.abcam.com [content.abcam.com]

- 9. cloud-clone.com [cloud-clone.com]

- 10. Quantification of a biomarker of acetaminophen protein adducts in human serum by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry: clinical and animal model applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diapharma.com [diapharma.com]

- 12. [PDF] Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients | Semantic Scholar [semanticscholar.org]

- 13. ibl-international.com [ibl-international.com]

- 14. benchchem.com [benchchem.com]

- 15. Liquid chromatography/tandem mass spectrometry detection of covalent binding of acetaminophen to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Acetaminophen Metabolic Pathways: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of Acetaminophen (B1664979) Metabolism

Acetaminophen (APAP), also known as paracetamol, is a widely used analgesic and antipyretic drug.[1] While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity.[1][2] The liver is the primary site of APAP metabolism, where it undergoes three main enzymatic pathways: glucuronidation, sulfation, and oxidation.[1][2][3] The balance between these pathways is critical in determining the drug's safety profile.

Major Metabolic Pathways: Glucuronidation and Sulfation

At therapeutic concentrations, the majority of acetaminophen is metabolized through Phase II conjugation reactions, primarily glucuronidation and sulfation.[1][3][4] These pathways convert APAP into water-soluble, non-toxic metabolites that are readily excreted in the urine.[2][5]

-

Glucuronidation: This is the predominant pathway, accounting for approximately 52-57% of APAP metabolism at therapeutic doses.[1][3] The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to the acetaminophen molecule.[3]

-

Sulfation: This pathway accounts for about 30-44% of APAP metabolism at therapeutic doses.[1][3] Sulfotransferases (SULTs) are the enzymes responsible for catalyzing the transfer of a sulfonate group to acetaminophen.[3]

Minor Metabolic Pathway: Oxidation and NAPQI Formation

A smaller fraction of acetaminophen, typically 5-10% at therapeutic doses, is metabolized via a Phase I oxidation pathway mediated by the cytochrome P450 (CYP) enzyme system.[1][3] This pathway leads to the formation of a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][3]

Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH), a cellular antioxidant.[3] The resulting non-toxic conjugate is then further processed and excreted.[3]

Acetaminophen Metabolism at Toxic Doses

In cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated.[1][3] This saturation leads to a greater proportion of the drug being shunted to the CYP-mediated oxidation pathway, resulting in increased production of NAPQI.[1][3] The excessive formation of NAPQI depletes the liver's glutathione stores.[1] Once GSH is depleted, NAPQI can covalently bind to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis and acute liver failure.[1]

Quantitative Data on Acetaminophen Metabolism

The following tables summarize the key quantitative parameters of acetaminophen metabolism in humans.

| Metabolic Pathway | Percentage of Metabolism (Therapeutic Dose) | Percentage of Metabolism (Toxic Dose) | Key Enzymes |

| Glucuronidation | 52-57%[1][3] | Saturated[1][3] | UDP-glucuronosyltransferases (UGTs)[3] |

| Sulfation | 30-44%[1][3] | Saturated[1][3] | Sulfotransferases (SULTs)[3] |

| Oxidation (NAPQI formation) | 5-10%[1][3] | >15%[1][3] | Cytochrome P450 (CYP) enzymes[3] |

| Unchanged Excretion | <5%[3] | ~10%[3] | - |

| Pharmacokinetic Parameter | Value (in healthy adults) |

| Oral Bioavailability | 70-90%[4] |

| Peak Plasma Concentration Time (Oral) | 30-60 minutes[2] |

| Plasma Half-life (Therapeutic Dose) | 1.9-2.5 hours[4][5] |

| Volume of Distribution | ~0.9 L/kg[4] |

| Total Body Clearance | 4.5-5.5 mL/kg/min[4][5] |

| Protein Binding | 10-25%[2] |

Experimental Protocols

In Vitro Acetaminophen Metabolism Assay using Human Liver S9 Fraction

This protocol provides a general framework for assessing the in vitro metabolism of acetaminophen using the S9 fraction from human liver, which contains both microsomal and cytosolic enzymes.

Materials:

-

Human liver S9 fraction

-

Acetaminophen

-

Cofactors: NADPH, UDPGA, PAPS, GSH

-

Tris buffer (pH 7.4)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixtures: In a 96-well plate, prepare the incubation mixtures containing the test compound (acetaminophen), human liver S9 fraction (at a final protein concentration of, for example, 1 mg/mL), and Tris buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiate Reactions: Initiate the metabolic reactions by adding a cocktail of cofactors (NADPH, UDPGA, PAPS, and GSH) to the wells.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reactions by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining acetaminophen and the formation of its major metabolites.

In Vivo Mouse Model of Acetaminophen-Induced Liver Injury

This protocol outlines a common procedure for inducing and assessing acetaminophen hepatotoxicity in mice.

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

Acetaminophen

-

Vehicle (e.g., warm saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Equipment for blood collection (e.g., cardiac puncture)

-

Tubes for plasma and serum collection

-

Formalin (10%) for tissue fixation

-

Equipment for liver tissue homogenization

-

Kits for measuring serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels

-

Materials for histopathological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining)

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Fasting: Fast the mice overnight (e.g., 12-16 hours) before acetaminophen administration, with free access to water.

-

Acetaminophen Administration: Prepare a fresh solution of acetaminophen in the vehicle. Administer a single intraperitoneal (i.p.) injection of acetaminophen at a dose known to induce liver injury in the chosen mouse strain (e.g., 300-500 mg/kg).

-

Monitoring: Monitor the animals for signs of toxicity.

-

Sample Collection: At predetermined time points (e.g., 4, 8, 24 hours) post-injection, anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals and collect the liver.

-

Biochemical Analysis: Separate plasma or serum from the blood and measure ALT and AST levels as markers of liver injury.

-

Histopathological Analysis: Fix a portion of the liver in 10% formalin for histopathological examination (e.g., H&E staining) to assess the extent of necrosis.

-

Tissue Homogenate Analysis: The remaining liver tissue can be homogenized for further analysis, such as measuring glutathione levels or protein adducts.

Visualizations

Acetaminophen Metabolic Pathways

Caption: Overview of Acetaminophen Metabolic Pathways.

Experimental Workflow: In Vitro Metabolism Assay

Caption: Workflow for In Vitro Acetaminophen Metabolism Assay.

Logical Relationship: Dose-Dependent Hepatotoxicity

Caption: Logical Flow of Dose-Dependent Acetaminophen Hepatotoxicity.

References

- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetaminophen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. droracle.ai [droracle.ai]

- 5. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Link: A Technical Guide to Acetaminophen Overdose and Cysteine Adducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (B1664979) (APAP) is a widely used analgesic and antipyretic drug that is safe at therapeutic doses. However, APAP overdose is a leading cause of drug-induced acute liver failure in the Western world.[1][2] The hepatotoxicity of APAP is not caused by the drug itself but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH).[3][4][5] However, in an overdose situation, the glucuronidation and sulfation pathways become saturated, leading to increased metabolism of APAP by cytochrome P450 enzymes (primarily CYP2E1) and the excessive production of NAPQI.[3][5] This depletes hepatic GSH stores, allowing NAPQI to covalently bind to cellular proteins, particularly to cysteine residues, forming acetaminophen-cysteine adducts (APAP-CYS).[6][7] These adducts are critical initiators of a complex cascade of events leading to hepatocellular necrosis. This technical guide provides an in-depth exploration of the formation of these adducts, their role as biomarkers, the analytical methods for their detection, and the intricate signaling pathways they trigger.

Data Presentation: Quantitative Analysis of Acetaminophen-Cysteine Adducts

The quantification of APAP-CYS adducts in serum or plasma has emerged as a specific and sensitive biomarker for APAP-induced liver injury.[8] The following tables summarize key quantitative data from various studies, highlighting the correlation between adduct levels and the severity of liver damage.

| Patient Population | APAP-CYS Concentration (nmol/mL) | Key Findings | Reference |

| Therapeutic Dosing (4 g/day ) | 0.1 - 1.0 | Adducts are detectable even at therapeutic doses, but generally remain at low levels. | [7] |

| APAP Overdose without significant liver injury | Low levels, sometimes < 1.1 | Low levels of adducts can be present without significant liver injury. | [9] |

| APAP Overdose with Acute Liver Failure (ALF) | Median: 11.1 (often > 1.0) | Adduct levels are significantly elevated in patients with APAP-induced ALF. A threshold of >1.0 or 1.1 nmol/mL is often indicative of hepatotoxicity. | [7][10] |

| ALF of Indeterminate Etiology | 18-19% of cases showed elevated adducts | Measurement of adducts can help identify APAP as the cause of ALF in cases with unclear history.[9] | [9] |

| Correlation with Liver Enzymes | Correlation Coefficient (r) | Notes | Reference |

| Peak APAP adducts vs. Peak AST | 0.843 | Strong positive correlation observed in children and adolescents with APAP overdose. | |

| Peak APAP adducts vs. Peak ALT | 0.828 | Strong positive correlation observed in children and adolescents with APAP overdose. | |

| Peak APAP adducts vs. Peak aminotransferases in adults with ALF | 0.779 | Significant correlation in adults with APAP-related acute liver failure. | [11] |

| APAP-CYS vs. ALT (in definite APAP toxicity) | 0.93 | Very strong correlation across all ALT values. | [10] |

| APAP-CYS vs. ALT (in definite APAP toxicity with ALT > 1000 IU/L) | 0.82 | Strong correlation in patients with significant liver injury. | [10] |

Experimental Protocols

Accurate detection and quantification of APAP-cysteine adducts are crucial for both clinical diagnostics and research. The following are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for APAP-CYS Quantification

This method offers high sensitivity and specificity for the quantification of APAP-CYS in plasma.

a. Sample Preparation:

-

To a 500 µL aliquot of serum or plasma, add an internal standard (e.g., acetaminophen-D4).

-

Perform protein precipitation by adding acetonitrile (B52724).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

b. Chromatographic Conditions:

-

Column: Protecol P C18 column (2.1 mm i.d. × 100 mm, 3 microns) or equivalent.

-

Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) in water with 0.2% formic acid.

-

Mobile Phase B: 2 mM ammonium formate in acetonitrile with 0.2% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A linear gradient is typically used, starting with a low percentage of mobile phase B and increasing to elute the analyte.

-

Column Temperature: 40°C.

c. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

APAP-CYS (positive mode): m/z 271 → 140.

-

Acetaminophen-D4 (internal standard, negative mode): m/z 154 → 111.

-

-

Data Analysis: Quantify APAP-CYS concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The linear range is typically 1.0 to 100 ng/mL.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for APAP-Protein Adducts

This method is also widely used and provides good sensitivity.

a. Sample Preparation:

-

Dialyze serum samples to remove low molecular weight compounds, including free APAP-CYS.

-

Perform proteolytic digestion of the remaining protein fraction using an enzyme like pronase to release APAP-cysteine from the protein adducts.

-

Precipitate the remaining proteins and filter the sample.

b. Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with a buffer such as 50 mM sodium acetate (B1210297) (pH 4.8) containing a small percentage of methanol (B129727) (e.g., 8%).

-

Detector: A coulometric electrochemical detector is used for sensitive detection of the electroactive APAP-cysteine.

Enzyme-Linked Immunosorbent Assay (ELISA) for APAP-Protein Adducts

ELISA offers a high-throughput method for screening a large number of samples.

a. Assay Principle: A competitive ELISA format is typically used.

-

Microplate wells are coated with a known amount of APAP-adducted protein.

-

Serum samples (containing unknown amounts of APAP-protein adducts) are added to the wells along with a specific primary antibody against APAP-cysteine adducts.

-

The adducts in the sample compete with the coated adducts for binding to the primary antibody.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

-

A substrate is added, and the resulting color change is measured. The intensity of the color is inversely proportional to the amount of APAP-protein adducts in the sample.

b. General Protocol:

-

Add standards and samples to the pre-coated microplate wells.

-

Add the enzyme-conjugated antibody.

-

Incubate at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Western Blotting for APAP-Protein Adducts

This technique is used to detect specific adducted proteins.

a. Sample Preparation and Electrophoresis:

-

Prepare liver homogenates or serum samples in a suitable lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

b. Protein Transfer and Immunodetection:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for APAP-cysteine adducts.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in acetaminophen-induced hepatotoxicity and the experimental workflows for adduct detection.

The Core of Toxicity: Signaling Pathways

The formation of APAP-cysteine adducts is the initiating event that triggers a complex network of intracellular signaling pathways, ultimately leading to hepatocyte death. Two of the most critical pathways are the c-Jun N-terminal kinase (JNK) signaling cascade and the mitochondrial dysfunction pathway.

The JNK Signaling Pathway

The sustained activation of JNK is a key determinant of APAP-induced liver injury.[2] The binding of NAPQI to mitochondrial proteins leads to mitochondrial oxidative stress and the generation of reactive oxygen species (ROS).[5][12] This oxidative stress activates a kinase cascade, starting with Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates Mitogen-Activated Protein Kinase Kinase 4 and 7 (MKK4/7).[11] MKK4/7 then phosphorylates and activates JNK.[11]

Activated JNK (p-JNK) translocates to the mitochondria, where it amplifies the initial mitochondrial oxidative stress, creating a self-sustaining loop of ROS production.[5][13] This amplified oxidative stress is a critical step leading to the opening of the mitochondrial permeability transition pore (MPTP).[13]

Mitochondrial Dysfunction and the Permeability Transition Pore

Mitochondria are a primary target of NAPQI. The formation of adducts on mitochondrial proteins disrupts the electron transport chain, leading to impaired ATP synthesis and increased ROS production.[13][14] The sustained JNK activation further exacerbates this mitochondrial dysfunction.[13]

A pivotal event in APAP-induced cell death is the opening of the MPTP, a non-specific pore in the inner mitochondrial membrane.[1][15] The opening of the MPTP leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and swelling of the mitochondria.[1] This ultimately results in the rupture of the outer mitochondrial membrane and the release of pro-apoptotic factors, such as endonuclease G and apoptosis-inducing factor (AIF), into the cytosol.[1] These factors translocate to the nucleus and cause DNA fragmentation, leading to oncotic necrosis of the hepatocyte.[1]

Conclusion

The formation of acetaminophen-cysteine adducts following an overdose is a critical initiating event in the pathogenesis of APAP-induced liver injury. These adducts serve as reliable and specific biomarkers for assessing the extent of APAP bioactivation and predicting hepatotoxicity. Understanding the analytical methods for their detection and the downstream signaling pathways they trigger is paramount for the development of novel therapeutic interventions. The intricate interplay between NAPQI formation, GSH depletion, adduct formation, JNK activation, and mitochondrial dysfunction highlights the complex nature of APAP toxicity and underscores the importance of continued research in this field to improve clinical outcomes for patients with APAP overdose.

References

- 1. Mitochondrial Damage and Biogenesis in Acetaminophen-induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Underlying mechanisms and treatment of acetaminophen‑induced liver injury (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot analysis for nitrotyrosine protein adducts in livers of saline-treated and acetaminophen-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients with Acute Liver Injury or Failure: AcetaSTAT in Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A mitochondrial journey through acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A mitochondrial journey through acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitochondrial permeability transition in acetaminophen-induced necrosis and apoptosis of cultured mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Acetaminophen-Induced Hepatotoxicity: A Technical Guide to Covalent Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the covalent binding of acetaminophen (B1664979) to proteins, a critical initiating event in acetaminophen-induced liver injury. The following sections detail the metabolic activation, the formation of protein adducts, the subsequent cellular stress, and the key signaling pathways involved. This guide also includes detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.

Introduction: The Paradox of a Common Analgesic

Acetaminophen (APAP) is a widely used analgesic and antipyretic drug that is safe at therapeutic doses. However, overdose, whether intentional or accidental, is a leading cause of acute liver failure in the Western world.[1][2] The hepatotoxicity of acetaminophen is not caused by the parent drug itself, but by a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2][3] This guide delves into the molecular mechanisms underpinning this toxicity, with a focus on the covalent modification of cellular proteins by NAPQI.

Metabolic Activation and Formation of NAPQI

At therapeutic doses, acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation, resulting in non-toxic, water-soluble compounds that are excreted in the urine.[2][4] A small fraction of acetaminophen is oxidized by the cytochrome P450 enzyme system, predominantly CYP2E1, CYP1A2, and CYP3A4, to form the reactive metabolite NAPQI.[1][2][5]